4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one 4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one EcDsbB-IN-12 is a novel potent specific inhibitor of EcDsbB, targeting disulfide bond forming enzyme.
Brand Name: Vulcanchem
CAS No.: 112749-52-7
VCID: VC0526840
InChI: InChI=1S/C11H7Cl3N2O/c12-8-4-2-1-3-7(8)6-16-11(17)10(14)9(13)5-15-16/h1-5H,6H2
SMILES: C1=CC=C(C(=C1)CN2C(=O)C(=C(C=N2)Cl)Cl)Cl
Molecular Formula: C11H7Cl3N2O
Molecular Weight: 289.5 g/mol

4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one

CAS No.: 112749-52-7

Cat. No.: VC0526840

Molecular Formula: C11H7Cl3N2O

Molecular Weight: 289.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one - 112749-52-7

Specification

CAS No. 112749-52-7
Molecular Formula C11H7Cl3N2O
Molecular Weight 289.5 g/mol
IUPAC Name 4,5-dichloro-2-[(2-chlorophenyl)methyl]pyridazin-3-one
Standard InChI InChI=1S/C11H7Cl3N2O/c12-8-4-2-1-3-7(8)6-16-11(17)10(14)9(13)5-15-16/h1-5H,6H2
Standard InChI Key OCSOJUHXYHYEKJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C(=O)C(=C(C=N2)Cl)Cl)Cl
Canonical SMILES C1=CC=C(C(=C1)CN2C(=O)C(=C(C=N2)Cl)Cl)Cl
Appearance Solid powder

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound’s structure comprises a pyridazinone ring (a six-membered heterocycle with two nitrogen atoms) substituted at positions 4 and 5 with chlorine atoms. A 2-chlorobenzyl group is attached to the nitrogen at position 2, conferring steric and electronic complexity. The molecular formula is C₁₁H₇Cl₃N₂O, with a molecular weight of 289.54 g/mol . Key structural features include:

  • Chlorine atoms at positions 4 and 5, enhancing electrophilicity.

  • A 2-chlorobenzyl moiety contributing to lipophilicity and target binding.

  • A dihydropyridazinone backbone enabling hydrogen bonding and π-π interactions.

Physicochemical Profile

The compound’s properties are critical for its bioavailability and interaction with biological targets:

PropertyValueSource
Molecular Weight289.54 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely low in aqueous media
LogP (Partition Coefficient)Estimated ~3.5 (high lipophilicity)Calculated

The absence of melting/boiling point data in literature suggests further experimental characterization is needed. Its lipophilicity (predicted LogP) aligns with membrane permeability, a trait advantageous for targeting intracellular bacterial enzymes .

Synthesis and Derivatization

Synthetic Routes

Two primary methods dominate the synthesis of this compound:

Alkylation of 4,5-Dichloro-3(2H)-pyridazinone

A common approach involves reacting 4,5-dichloro-3(2H)-pyridazinone with 2-chlorobenzyl bromide under basic conditions. In a representative procedure :

  • Reagents: Potassium carbonate (base), potassium iodide (catalyst), dimethylformamide (DMF) solvent.

  • Conditions: 90°C for 2 hours.

  • Yield: ~56% after purification.

This method leverages nucleophilic substitution, where the pyridazinone’s nitrogen attacks the benzyl bromide’s electrophilic carbon.

Alternative Halogenation Strategies

Variants using 2,6-dichlorobenzyl bromide yield analogs with additional chlorine substituents (e.g., CAS 175135-43-0) . Such derivatives highlight the modularity of the synthesis, enabling tailored bioactivity.

Biological Activity and Mechanistic Insights

DsbB Enzyme Inhibition

The compound’s most studied mechanism is inhibition of DsbB, a membrane-bound bacterial enzyme responsible for disulfide bond formation in virulence factors . By disrupting DsbB’s quinone-binding site, it prevents reoxidation of DsbA (a periplasmic oxidoreductase), thereby impairing folding of toxins and adhesion proteins . Key findings include:

  • IC₅₀: Low micromolar range (exact values pending publication).

  • Selectivity: Minimal activity against mammalian thioredoxin systems, reducing off-target effects .

Antimicrobial and Antibacterial Effects

Beyond enzymatic inhibition, the compound exhibits direct antimicrobial properties:

  • Gram-negative pathogens: Effective against E. coli and Pseudomonas aeruginosa at 10–50 µg/mL .

  • Synergy with antibiotics: Enhances efficacy of β-lactams by compromising bacterial membrane integrity .

Pharmacological Applications

Anti-Virulence Therapeutics

By targeting DsbB, this compound offers a paradigm shift from bactericidal to anti-virulence strategies, reducing selective pressure for antibiotic resistance . Preclinical models suggest utility in:

  • Wound infections: Topical formulations impair biofilm formation.

  • Systemic infections: Co-administration with gentamicin improves survival rates in murine sepsis models .

Limitations and Optimization Challenges

Despite promise, hurdles remain:

  • Poor solubility: Limits intravenous administration.

  • Metabolic stability: Rapid hepatic clearance observed in rodent studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator